molecular formula C9H10N4 B13151994 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline

4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline

Cat. No.: B13151994
M. Wt: 174.20 g/mol
InChI Key: SZPCQSGCTJRPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline: is an organic compound that features a triazole ring attached to a methyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method includes the cyclization of appropriate precursors such as amidine or hydrazone with aryl diazonium salts under controlled conditions . The reaction is often catalyzed by copper or other transition metals to facilitate the formation of the triazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other triazole derivatives .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-3-(1H-1,2,4-triazol-5-yl)aniline

InChI

InChI=1S/C9H10N4/c1-6-2-3-7(10)4-8(6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

SZPCQSGCTJRPNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.